2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 6-bromo-1H-1,2,3-benzotriazole with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at reflux temperature . The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety is introduced to the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the benzotriazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzotriazole derivatives, and various substituted benzotriazole compounds.
Scientific Research Applications
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which can inhibit corrosion. In biological systems, the compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties but lacking the thiolane ring.
6-bromo-1H-1,2,3-benzotriazole: The precursor to the compound , with similar reactivity but different applications.
1lambda6-thiolane-1,1-dione: A thiolane derivative without the benzotriazole moiety, used in different chemical contexts.
Uniqueness
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole and thiolane moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its individual components .
Properties
Molecular Formula |
C11H12BrN3O2S |
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Molecular Weight |
330.20 g/mol |
IUPAC Name |
2-[(6-bromobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
DWOZZCCRXWFHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
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